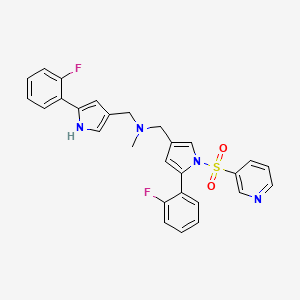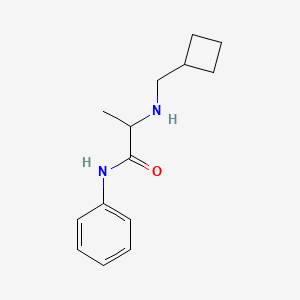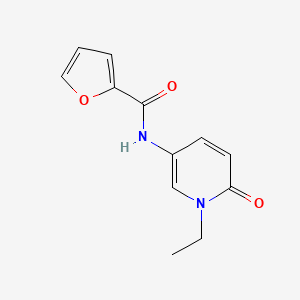
N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and ammonium acetate under reflux conditions.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate amine.
Amidation Reaction: The final step involves the amidation of the pyridine-furan intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can undergo substitution reactions at the amide group, leading to the formation of various substituted carboxamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted carboxamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)pyrazole-2-carboxamide
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxamide
Comparison:
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets.
- N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)pyrazole-2-carboxamide and N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxamide have different heterocyclic rings (pyrazole and thiophene, respectively), which can lead to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
N-(1-ethyl-6-oxopyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-14-8-9(5-6-11(14)15)13-12(16)10-4-3-7-17-10/h3-8H,2H2,1H3,(H,13,16) |
InChI-Schlüssel |
VFLLLTWJOXFIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=CC1=O)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
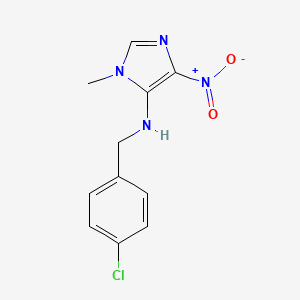
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
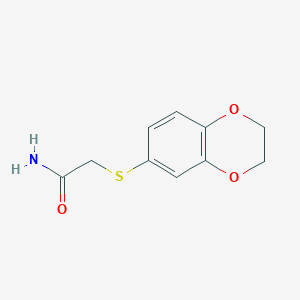
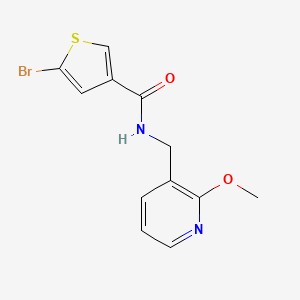
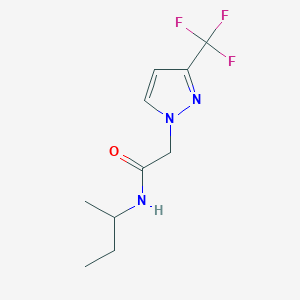
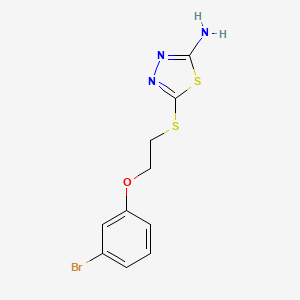

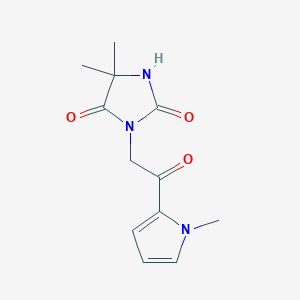
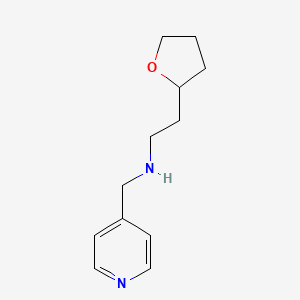

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
